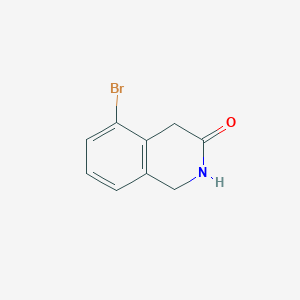

5-Bromo-1,2-dihydroisoquinolin-3(4H)-one

Description

Contextualization within Dihydroisoquinolinone Chemistry and Related Heterocycles

The dihydroisoquinolinone scaffold is a prominent structural motif found in numerous natural products and biologically active compounds. nih.gov This core structure, consisting of a benzene (B151609) ring fused to a dihydropyridinone ring, is a key pharmacophore in drug discovery. Dihydroisoquinolinones and their derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects. nih.govnih.gov The versatility of this scaffold allows for extensive chemical modifications, enabling the fine-tuning of its biological and physical properties.

The synthesis of dihydroisoquinolinones can be achieved through various methods, including multicomponent reactions, palladium-catalyzed C-H activation/annulation, and cobalt-catalyzed C-H annulation. organic-chemistry.org These synthetic strategies provide access to a diverse range of substituted dihydroisoquinolinones, which are crucial for structure-activity relationship (SAR) studies in drug development. rsc.org

Significance of Bromine Substitution at C-5 within the Isoquinolinone Scaffold

The introduction of a bromine atom at the C-5 position of the isoquinolinone scaffold significantly influences the compound's electronic properties and reactivity. The bromine atom is a good leaving group in nucleophilic substitution reactions and can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. smolecule.com This reactivity allows for the introduction of a wide range of functional groups at the C-5 position, leading to the generation of diverse molecular libraries for biological screening.

Furthermore, the presence of the bromine atom can alter the compound's lipophilicity and metabolic stability, which are critical parameters in drug design. The position-specific bromination at C-5 can induce distinct electronic effects, creating an electron-deficient region at adjacent carbons and enhancing the susceptibility to nucleophilic aromatic substitution reactions. smolecule.com This strategic placement of the bromine atom provides a powerful tool for modulating the chemical and biological properties of the isoquinolinone core.

Overview of Research Trajectories and Synthetic Utility for 5-Bromo-1,2-dihydroisoquinolin-3(4H)-one

Research involving this compound has primarily focused on its utility as a synthetic intermediate. Its ability to undergo a variety of chemical transformations makes it a valuable precursor for the synthesis of more complex heterocyclic systems. For instance, it can be utilized in the construction of fused-ring systems and as a scaffold for the development of novel therapeutic agents.

The synthetic utility of this compound is highlighted by its role in the preparation of derivatives with potential applications in medicinal chemistry. The bromine atom serves as a handle for introducing diverse substituents, enabling the exploration of the chemical space around the dihydroisoquinolinone core. This exploration is crucial for identifying new compounds with improved biological activity and selectivity.

Below is a table summarizing some key physicochemical properties of a related compound, 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one, which provides context for the general characteristics of such brominated isoquinolinones.

| Property | Value |

| Molar Mass | 226.07 g/mol |

| Density | 1.559 g/cm³ |

| Melting Point | 180-183 °C |

| Boiling Point | 453.8±45.0 °C (Predicted) |

| pKa | 14.34±0.20 (Predicted) |

| Data for 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2,4-dihydro-1H-isoquinolin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-8-3-1-2-6-5-11-9(12)4-7(6)8/h1-3H,4-5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOZHKYNPYPMEPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CNC1=O)C=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 1,2 Dihydroisoquinolin 3 4h One and Analogous Halogenated Dihydroisoquinolinone Systems

Cyclization Strategies for the Dihydroisoquinolinone Core

The formation of the dihydroisoquinolinone nucleus is a critical step, and several named reactions and modern adaptations have been developed for this purpose.

Bischler-Napieralski Cyclization and Contemporary Adaptations

The Bischler-Napieralski reaction is a cornerstone in the synthesis of 3,4-dihydroisoquinolines, which are direct precursors to the corresponding dihydroisoquinolinones. rsc.orgorganic-chemistry.orgwikipedia.orgnrochemistry.com This intramolecular electrophilic aromatic substitution involves the cyclization of β-arylethylamides, typically in the presence of a dehydrating agent under acidic conditions. wikipedia.orgnrochemistry.com

Classical Approach: The traditional method involves the acylation of a β-phenylethylamine, followed by cyclization using condensing agents like phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or zinc chloride (ZnCl₂). rsc.orgorganic-chemistry.orgpharmaguideline.com The resulting 3,4-dihydroisoquinoline (B110456) can then be further oxidized or modified to yield the desired dihydroisoquinolinone. The reaction is particularly effective when the aromatic ring is activated by electron-donating groups. nrochemistry.com

Contemporary Adaptations: Modern modifications of the Bischler-Napieralski reaction focus on milder reaction conditions and broader substrate scope. One notable adaptation utilizes trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of 2-chloropyridine (B119429) for the cyclodehydration of N-phenethylamides. This method allows for the successful cyclization of unactivated and halogenated substrates at low temperatures, with short reaction times. nih.gov Another approach employs a tandem annulation of phenylethanols and nitriles promoted by Tf₂O, proceeding through a phenonium ion intermediate. researchgate.net Microwave-assisted Bischler-Napieralski reactions have also been developed to generate libraries of substituted isoquinolines. organic-chemistry.org

Table 1: Comparison of Classical and Modern Bischler-Napieralski Reagents

| Reagent/Condition | Substrate Scope | Key Advantages |

|---|---|---|

| POCl₃, P₂O₅ (reflux) | Electron-rich arylethylamides | Well-established, readily available reagents |

| Tf₂O, 2-chloropyridine | Unactivated & halogenated amides | Mild conditions, short reaction times nih.gov |

| Oxalyl chloride-FeCl₃ | Amides prone to retro-Ritter | Avoids nitrile elimination side product organic-chemistry.org |

| Microwave irradiation | Various substituted amides | Rapid synthesis for library generation organic-chemistry.org |

Pomeranz-Fritsch Synthesis and Modern Modifications

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines through the acid-catalyzed cyclization of benzalaminoacetals. thermofisher.comresearchgate.net While traditionally used for fully aromatic isoquinolines, modifications can lead to dihydroisoquinoline derivatives.

Classical Approach: The original synthesis, independently described by Pomeranz and Fritsch in 1893, involves heating a Schiff base, formed from a benzaldehyde (B42025) and 2,2-diethoxyethylamine, in concentrated sulfuric acid. thermofisher.com

Modern Modifications: Several modifications have been developed to improve yields and expand the scope of the Pomeranz-Fritsch reaction. The Schlittler-Müller modification utilizes a substituted benzylamine (B48309) condensed with glyoxal (B1671930) hemiacetal. thermofisher.comnih.gov The Bobbitt modification involves hydrogenation of the benzalaminoacetal before acid-catalyzed cyclization to produce tetrahydroisoquinolines. thermofisher.comsci-hub.se More recent advancements have focused on milder conditions to access the reactive 1,2-dihydroisoquinoline (B1215523) (DHIQ) intermediates. For instance, the use of trimethylsilyl (B98337) triflate (TMSOTf) and an amine base allows for the activation of dimethylacetals under conditions mild enough to isolate a broad range of DHIQ products. nih.gov Another modification involves the conversion of benzylamines into N-tosylates, which readily cyclize in dilute mineral acid to form N-tosyl-1,2-dihydroisoquinolines as isolable intermediates. sci-hub.sersc.org

Friedel-Crafts Type Cyclizations and Related Intramolecular Reactions

Intramolecular Friedel-Crafts reactions are a fundamental strategy for forming the dihydroisoquinolinone ring. This approach typically involves the cyclization of an N-acyl-β-phenylethylamine derivative where an electrophilic center is generated and attacks the aromatic ring.

Related intramolecular reactions also provide access to the dihydroisoquinolinone scaffold. For example, intramolecular Heck reactions have been utilized for the cyclization of functionalized alkenes to form the isoquinoline (B145761) ring system. researchgate.net Additionally, intramolecular 1,3-dipolar cycloadditions of alkyl azides with olefins can be employed to synthesize substituted 1,2-dihydroisoquinolines. acs.orgnih.gov

Multicomponent Reactions (MCRs) for Dihydroisoquinolinone Scaffolds

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecular scaffolds by combining three or more reactants in a single step. baranlab.org The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that have been adapted for the synthesis of isoquinoline derivatives. baranlab.orgnih.govrsc.org

Ugi/Pomeranz-Fritsch Combination: A powerful strategy involves combining the Ugi four-component reaction with a subsequent Pomeranz-Fritsch or Schlittler-Müller cyclization. nih.govuj.edu.pl This approach allows for the rapid assembly of diverse isoquinoline scaffolds from simple building blocks like aldehydes, isocyanides, and acids. uj.edu.pl The Ugi reaction first creates a complex intermediate which, under acidic conditions, undergoes cyclization to form the isoquinoline ring. uj.edu.pl

Passerini Reaction Applications: While less common for this specific scaffold due to the ester linkage formed, the Passerini three-component reaction can also be utilized to generate highly functionalized molecules that may serve as precursors to dihydroisoquinolinones after further transformations. nih.govrsc.orgrug.nl

Electrochemical Oxidation Approaches to Dihydroisoquinolinones

Electrochemical synthesis is emerging as a green and efficient alternative to traditional chemical methods. researchgate.netrsc.org Anodic oxidation can be used to mediate the synthesis and functionalization of heterocyclic compounds, including isoquinolinone derivatives. researchgate.netresearchgate.netacs.org

This method often involves the direct or indirect oxidation of a suitable precursor at an electrode surface, generating a reactive intermediate that undergoes cyclization. researchgate.net For example, the anodic oxidation of 1-benzyl-1,4-dihydro-3(2H)-isoquinolone derivatives has been studied. acs.org Electrochemical methods can offer high selectivity and avoid the need for harsh chemical oxidants. rsc.org The synthesis of quinones from simple aromatics via direct electrochemical oxidation highlights the potential of this strategy for constructing oxidized heterocyclic systems. rsc.orgnih.govbeilstein-journals.org

Strategies for Regioselective Bromine Introduction into the Isoquinolinone Framework

The introduction of a bromine atom at a specific position on the isoquinolinone ring is crucial for synthesizing compounds like 5-Bromo-1,2-dihydroisoquinolin-3(4H)-one. This is typically achieved either by starting with a pre-brominated precursor or by direct bromination of the formed heterocyclic system.

Direct Bromination: Direct bromination of the isoquinoline or dihydroisoquinoline ring can be challenging due to the potential for multiple products. However, regioselectivity can be controlled by the choice of brominating agent and reaction conditions. For isoquinoline itself, bromination in concentrated sulfuric acid using N-bromosuccinimide (NBS) can regioselectively yield 5-bromoisoquinoline. researchgate.net The reaction is highly sensitive to the acid, temperature, and brominating agent used. researchgate.net For tetrahydroisoquinolines, which are structurally related to dihydroisoquinolinones, regioselective bromination of 6-hydroxytetrahydroisoquinolines with molecular bromine has been shown to afford the 5-bromo derivative as the sole product in high yield. researchgate.net

Synthesis from Brominated Precursors: An alternative and often more controlled strategy is to start with an appropriately substituted brominated precursor. For example, a brominated β-phenylethylamine can be carried through a cyclization reaction, such as the Bischler-Napieralski synthesis, to construct the 5-bromo-dihydroisoquinolinone core directly. This approach ensures the bromine atom is in the desired position from the outset. Intramolecular radical cyclization of a bromoimidate ester derived from a brominated amino acid has been used to synthesize enantiomerically pure cis-1-substituted tetrahydroisoquinolines, demonstrating the utility of brominated starting materials. bohrium.com

Table 2: Summary of Bromination Strategies

| Strategy | Method | Reagents | Key Features |

|---|---|---|---|

| Direct Bromination | Electrophilic Aromatic Substitution | NBS / H₂SO₄ | Regioselective for position 5 on isoquinoline core researchgate.net |

| Direct Bromination | Electrophilic Aromatic Substitution | Br₂ | Regioselective for 5-position on 6-hydroxy-THIQ researchgate.net |

| From Precursor | Bischler-Napieralski Cyclization | Brominated β-phenylethylamide + POCl₃ | Ensures regiochemistry of final product |

| From Precursor | Radical Cyclization | Brominated Imidate Ester + nBu₃SnH/AIBN | Diastereoselective formation of brominated THIQs bohrium.com |

Direct Bromination Techniques

Direct bromination involves the introduction of a bromine atom onto an existing dihydroisoquinolinone scaffold through an electrophilic aromatic substitution reaction. This method is often straightforward but requires careful control of reaction conditions to achieve the desired regioselectivity and to avoid over-bromination.

The most common reagent for this transformation is N-Bromosuccinimide (NBS), which serves as a reliable source of electrophilic bromine. nih.govorganic-chemistry.org The reaction is typically performed in a suitable solvent, such as chloroform, at ambient temperatures. nih.gov The reactivity of the dihydroisoquinolinone ring is influenced by the existing substituents. The benzene (B151609) portion of the molecule is activated towards electrophilic substitution, and the precise position of bromination (e.g., position 5, 6, 7, or 8) is directed by the combined electronic effects of the fused lactam ring. Mechanistic studies suggest that the bromination of the aromatic ring proceeds through a standard ionic electrophilic substitution pathway. nih.gov

In analogous systems, such as tetrahydroquinolines, NBS has been effectively used to mediate both bromination and subsequent dehydrogenation in a one-pot reaction to yield various bromoquinolines. nih.govnih.gov For dihydroisoquinolinones, where the aromaticity of the carbocyclic ring is already established, the reaction typically terminates at the substitution stage. The choice of solvent and the stoichiometry of NBS are critical parameters to control the reaction outcome. researchgate.net

| Reagent | Conditions | Substrate Type | Outcome | Reference |

| N-Bromosuccinimide (NBS) | Chloroform, Room Temp. | Tetrahydroquinolines | Bromination & Dehydrogenation | nih.gov |

| PdBr₂/CuBr₂/HOAc | Dichloroethane, 80 °C | 2-Alkynyl benzyl (B1604629) azides | Cyclization & Bromination | researchgate.net |

Palladium-Catalyzed Halogenation and Cross-Coupling Incorporating Bromine

Palladium catalysis offers a powerful and versatile platform for the synthesis of complex heterocyclic systems like dihydroisoquinolinones. scilit.com These methods can forge the core structure through C-H activation/annulation cascades, where a bromine atom can be incorporated either during the key cyclization step or by using a pre-brominated substrate. mdpi.com

One notable strategy involves the palladium-catalyzed reaction of 2-alkynyl benzyl azides, which undergo an electrocyclic reaction to selectively afford 4-bromoisoquinolones. researchgate.net In this approach, a catalyst system of palladium(II) bromide (PdBr₂) and copper(II) bromide (CuBr₂) in the presence of acetic acid facilitates a cyclization reaction where a bromine atom is concurrently introduced at the C4 position. This method is attractive as it builds the heterocyclic core and installs the halogen in a single, selective transformation. researchgate.net

Another powerful application of palladium catalysis is in C–H activation and annulation reactions. mdpi.com For instance, N-methoxybenzamides can react with allenes in the presence of a palladium catalyst to form 3,4-dihydroisoquinolin-1(2H)-ones. While this specific example does not incorporate bromine, the methodology is adaptable. By starting with a bromo-substituted N-methoxybenzamide, the bromine atom is carried through the catalytic cycle into the final product. The general mechanism involves the formation of a five-membered cyclopalladated intermediate, followed by migratory insertion of the unsaturated partner (e.g., an allene (B1206475) or alkyne) and subsequent reductive elimination to yield the dihydroisoquinolinone product. mdpi.comorganic-chemistry.org

| Catalyst System | Substrates | Product Type | Key Transformation | Reference |

| Pd(OAc)₂ / DIPEA | N-methoxybenzamides + Allenoic acid esters | 3,4-Dihydroisoquinolin-1(2H)-ones | C-H Activation / Annulation | mdpi.com |

| PdBr₂ / CuBr₂ / HOAc | 2-Alkynyl benzyl azides | 4-Bromoisoquinolones | Electrophilic Cyclization / Bromination | researchgate.net |

Utilization of Bromine-Substituted Precursors in Ring-Forming Reactions

Perhaps the most common and regiochemically precise method for preparing specifically substituted halogenated heterocycles is to begin with aromatic precursors that already contain the halogen atom in the desired position. This strategy ensures that the bromine atom is located unambiguously in the final product, avoiding issues with regioselectivity that can arise during direct bromination.

A versatile approach involves the synthesis from substituted phenylacetic acid derivatives or related compounds. google.comnih.gov For example, a multi-step sequence starting from 1-bromo-2-methylbenzene can be used to construct a dihydroisoquinolinone ring. researchgate.net This particular synthesis involves transformations to introduce the necessary side chain, followed by a Curtius rearrangement and cyclization to form the lactam ring, with the bromine atom remaining at its original position throughout the sequence. researchgate.net

Similarly, 2-bromobenzoate (B1222928) precursors can be elaborated through a three-step sequence involving cross-coupling, base-mediated ring closure, and N-alkylation to produce N-substituted 3,4-dihydroisoquinolin-1(2H)-ones. researchgate.net Multicomponent reactions also provide an efficient route; for instance, a reaction involving a bromo-substituted isatin, tetrahydroisoquinoline, and a terminal alkyne can produce complex, fused heterocyclic systems that incorporate a bromo-phenyl moiety. acs.org The Castagnoli-Cushman reaction, a three-component reaction between a homophthalic anhydride, an amine, and an aldehyde, is another powerful tool for constructing the dihydroisoquinolinone core and can readily employ brominated starting materials to yield the corresponding bromo-substituted products. rsc.orgnih.gov

Specific Synthetic Pathways and Precursor Chemistry for this compound

The synthesis of the specific isomer this compound requires careful selection of precursors to ensure the correct placement of the bromine atom on the carbocyclic ring.

Synthesis from 2-Bromobenzaldehyde (B122850) Derivatives

The use of 2-bromobenzaldehyde and its derivatives is a well-established route for the synthesis of isoquinoline-based scaffolds. nih.govmdpi.com For example, a Sonogashira coupling of 2-bromobenzaldehyde with an alkyne, followed by a cascade imino-annulation and hydrolysis, can generate an isoquinoline core. nih.gov However, due to the connectivity of the starting material, this specific precursor typically leads to substitution at the 8-position of the resulting isoquinoline ring system.

To achieve the 5-bromo substitution pattern required for the target molecule, a different starting material is necessary. A plausible route would involve a Bischler-Napieralski or Pictet-Spengler type reaction sequence starting from a phenethylamine (B48288) derivative derived from 3-bromobenzaldehyde (B42254) or a related precursor. Alternatively, a condensation reaction, such as the Castagnoli-Cushman reaction, could be employed using 3-bromohomophthalic acid or a related derivative, which would place the bromine atom at the C5 position of the final dihydroisoquinolinone product.

N-Alkylation and Subsequent Oxidative Cyclization Routes

Oxidative cyclization provides a modern and efficient method for constructing N-heterocyclic rings. These reactions often proceed under mild conditions and can be initiated by various oxidants. A prominent reagent for such transformations is phenyliodine bis(trifluoroacetate) (PIFA), a hypervalent iodine compound. nih.gov

A synthetic route to the target molecule could be envisioned starting from an appropriately substituted o-vinylaryl ketoxime. Intramolecular oxidative cyclization of such a precursor using PIFA has been shown to produce isoquinoline N-oxides in excellent yields. nih.gov A subsequent reduction step would be required to obtain the desired dihydroisoquinolinone.

Alternatively, a PIFA-initiated 5-exo-trig cyclization of 2-(3-butenyl)quinazolin-4(3Н)-ones has been reported, demonstrating the utility of this approach for creating fused nitrogen heterocycles. nih.gov A similar strategy could be applied to an N-acylated 2-bromo-phenethylamine derivative bearing a suitable unsaturated moiety, which upon oxidative cyclization would form the dihydroisoquinolinone ring. N-alkylation of a precursor like 5-bromoisatin (B120047) has also been demonstrated under phase transfer catalysis conditions, establishing a precedent for modifying bromo-substituted nitrogen heterocycles. researchgate.netresearchgate.net

Hydrolysis of Dihydroisoquinolinimine Analogues to Ketone Functionality

An alternative pathway to the target ketone involves the synthesis and subsequent hydrolysis of a corresponding dihydroisoquinolinimine analogue. This two-step approach can be advantageous if the imine intermediate is more readily accessible than the ketone.

The synthesis of 1,2-dihydroisoquinolin-3(4H)-imines can be achieved through methods analogous to those used for the ketones, for example, by using nitrile-containing precursors in place of esters or carboxylic acids. Once the imine is formed, it can be quantitatively converted to the desired ketone by acid-catalyzed hydrolysis. researchgate.net Research has demonstrated that treating dihydroisoquinolin-3(4H)-imines with concentrated hydrochloric acid under reflux conditions effectively yields the corresponding 1,2-dihydroisoquinolin-3(4H)-ones in good yields. researchgate.net This transformation makes the imines valuable precursors for accessing the ketone functionality.

| Precursor | Reagent/Conditions | Product | Yield | Reference |

| Dihydroisoquinolin-3(4H)-imine | conc. HCl, reflux, 12 h | 1,2-Dihydroisoquinolin-3(4H)-one | Good | researchgate.net |

Copper-Catalyzed Routes to Related Dihydroisoquinolin-3-ones

The synthesis of 1,2-dihydroisoquinolin-3(4H)-one scaffolds and their analogs through copper-catalyzed reactions represents a significant advancement in the construction of these valuable heterocyclic systems. While direct copper-catalyzed routes to this compound are not extensively documented, related methodologies provide a clear and viable pathway to this class of compounds. A notable strategy involves a copper(I)-catalyzed multicomponent reaction to form 1,2-dihydroisoquinolin-3(4H)-imines, which can then be selectively hydrolyzed to the desired 1,2-dihydroisoquinolin-3(4H)-ones. rsc.org

This two-step approach leverages the efficiency of copper catalysis in forming the core heterocyclic structure, followed by a straightforward conversion to the final ketone. The initial step involves a three-component reaction of a 2-ethynylbenzyl derivative, a sulfonyl azide, and an amine, catalyzed by a copper(I) salt. rsc.org

A key research finding demonstrates the synthesis of various 1,2-dihydroisoquinolin-3(4H)-imines through a copper(I)-catalyzed reaction of 2-ethynylbenzyl methanesulfonates, sulfonyl azides, and various amines. This reaction proceeds under mild conditions and provides good to excellent yields of the imine products. The subsequent hydrolysis of these imines to the corresponding 1,2-dihydroisoquinolin-3(4H)-ones has been investigated, confirming the viability of this route. rsc.org

The general applicability of this method suggests that by starting with a suitably substituted 2-ethynylbenzyl methanesulfonate, such as a bromo-substituted analog, it would be possible to synthesize the corresponding halogenated 1,2-dihydroisoquinolin-3(4H)-one.

Below is a table summarizing the results of the copper-catalyzed synthesis of 1,2-dihydroisoquinolin-3(4H)-imine precursors.

Table 1: Copper(I)-Catalyzed Synthesis of 1,2-Dihydroisoquinolin-3(4H)-imines rsc.org

| Entry | Amine | Product | Yield (%) |

|---|---|---|---|

| 1 | Pyrrolidine | (Z)-N-(1-(pyrrolidin-1-yl)-1-phenyl-1,2,3,4-tetrahydroisoquinolin-3-ylidene)benzenesulfonamide | 85 |

| 2 | Piperidine | (Z)-N-(1-(piperidin-1-yl)-1-phenyl-1,2,3,4-tetrahydroisoquinolin-3-ylidene)benzenesulfonamide | 82 |

| 3 | Morpholine | (Z)-N-(1-(morpholino)-1-phenyl-1,2,3,4-tetrahydroisoquinolin-3-ylidene)benzenesulfonamide | 88 |

| 4 | Aniline | (Z)-N-(1-phenyl-1-(phenylamino)-1,2,3,4-tetrahydroisoquinolin-3-ylidene)benzenesulfonamide | 75 |

| 5 | Benzylamine | (Z)-N-(1-(benzylamino)-1-phenyl-1,2,3,4-tetrahydroisoquinolin-3-ylidene)benzenesulfonamide | 78 |

The hydrolysis of the resulting imines to the corresponding ketones can be achieved under acidic conditions, for example, by refluxing in concentrated hydrochloric acid. This two-step sequence, initiated by a copper-catalyzed multicomponent reaction, therefore provides a versatile and efficient route to substituted 1,2-dihydroisoquinolin-3(4H)-ones. rsc.org This methodology is of significant interest for the synthesis of halogenated derivatives, including the target compound this compound, by employing the appropriately halogenated starting materials.

Chemical Reactivity and Advanced Derivatization of 5 Bromo 1,2 Dihydroisoquinolin 3 4h One

Transformations at the Bromine Moiety (C-5 Position)

The bromine atom on the aromatic ring is a versatile functional handle, primarily enabling the formation of new carbon-carbon and carbon-heteroatom bonds through various established and modern synthetic methodologies.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck) for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for modifying aryl halides. The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is particularly effective for creating C(sp²)–C(sp²) bonds. researchgate.netthieme-connect.com For 5-Bromo-1,2-dihydroisoquinolin-3(4H)-one, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the C-5 position. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. researchgate.net The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions like debromination. thieme-connect.comresearchgate.net

The Heck reaction offers another route for C-C bond formation, typically by coupling the aryl bromide with an alkene. This reaction proceeds via a different mechanism involving migratory insertion and beta-hydride elimination, resulting in the formation of a substituted alkene at the C-5 position. Domino processes, such as a Heck reaction followed by borylation, have been developed for related systems, demonstrating the potential for complex, one-pot transformations. rsc.org

| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Typical Solvent | Bond Formed |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | K₂CO₃, K₃PO₄ | Toluene, Dioxane, n-Butanol/H₂O | C-C (Aryl-Aryl) |

| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile | C-C (Aryl-Vinyl) |

| Buchwald-Hartwig | Amine, Amide | Pd₂(dba)₃/BINAP, XPhos | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | C-N (Aryl-Amino) |

Nucleophilic Aromatic Substitution Variants

The bromine atom at the C-5 position can potentially be replaced by strong nucleophiles through nucleophilic aromatic substitution (SₙAr). The feasibility of this reaction is enhanced by the presence of electron-withdrawing groups on the aromatic ring that can stabilize the negative charge of the intermediate Meisenheimer complex. While the dihydroisoquinolinone core itself is not strongly activating, studies on other electron-deficient bromo-heterocycles, such as 5-bromo-1,2,3-triazines, demonstrate that SₙAr reactions are possible. researchgate.netnih.gov In some cases, these transformations may proceed through a concerted mechanism rather than the classic stepwise pathway. researchgate.netnih.gov This approach could allow for the direct introduction of alkoxy, aryloxy, or amino groups at the C-5 position using potent nucleophiles under suitable conditions, providing a metal-free alternative to cross-coupling methods.

Reductive Debromination Strategies

While often considered an undesirable side reaction in palladium-catalyzed couplings, reductive debromination can be employed as a deliberate synthetic strategy to replace the bromine atom with hydrogen. thieme-connect.com This transformation is effectively a reduction of the C-Br bond. Standard conditions for this process involve a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. The hydrogen source can be molecular hydrogen (H₂), or a transfer hydrogenation reagent like formic acid, ammonium (B1175870) formate, or silanes. This reaction is useful for synthesizing the parent 1,2-dihydroisoquinolin-3(4H)-one from its 5-bromo derivative or for introducing isotopic labels using a deuterium (B1214612) source.

Functional Group Interconversions within the Dihydroisoquinolinone Core

Beyond modifications at the bromine site, the core structure of the molecule offers additional points for derivatization at the C-3 ketone and the N-2 amide nitrogen.

Reactions at the Ketone Group (C-3 Position)

The carbonyl group at the C-3 position is a key site for functional group interconversions. Standard ketone chemistry can be applied to introduce new functionalities and alter the oxidation state of this position.

Reduction: The ketone can be reduced to a secondary alcohol using hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild reagent suitable for this transformation, selectively reducing the ketone without affecting the amide bond. More powerful reagents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and the amide carbonyl group.

Reaction with Organometallic Reagents: Nucleophilic addition of organometallic reagents, such as Grignard (RMgX) or organolithium (RLi) reagents, can be used to form new C-C bonds at the C-3 position, yielding a tertiary alcohol. organic-chemistry.org However, as a lactam (cyclic amide), the substrate may undergo competing reactions. The initial addition to the carbonyl is possible, but subsequent ring-opening, analogous to the reaction of Grignard reagents with lactones, could occur, particularly with excess reagent. commonorganicchemistry.comyoutube.com

Reductive Amination: The ketone can be converted into an amine through reductive amination. This typically involves the condensation of the ketone with a primary or secondary amine to form an enamine or iminium ion intermediate, which is then reduced in situ by a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This one-pot procedure provides direct access to 3-amino-1,2,3,4-tetrahydroisoquinoline derivatives.

N-Substitution Reactions at the Amide Nitrogen (N-2 Position), Including Alkylation and Acylation

The amide nitrogen at the N-2 position possesses a lone pair of electrons and an acidic proton, making it a nucleophilic center suitable for alkylation and acylation reactions. These modifications are fundamental for modulating the compound's steric and electronic properties.

N-Alkylation: This reaction involves the deprotonation of the amide nitrogen with a suitable base, followed by nucleophilic attack on an alkylating agent. Common conditions involve using an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or an alkyl tosylate in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF). akademisains.gov.my Phase-transfer catalysts can also be employed to facilitate the reaction. A related strategy involves the N-alkylation of a precursor dihydroisoquinoline followed by oxidation to furnish the desired N-alkylated dihydroisoquinolinone. rsc.org

N-Acylation: The introduction of an acyl group at the N-2 position can be achieved using various acylating agents. The reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) is a standard method. Alternatively, coupling of the amide with a carboxylic acid can be accomplished using peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) with an activating agent like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net

| Reaction Type | Reagent Class | Specific Examples | Base/Activator | Resulting N-Substituent |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide | Methyl Iodide (CH₃I), Benzyl Bromide (BnBr) | K₂CO₃, NaH | -CH₃, -CH₂Ph |

| Activated Alkyl Halide | Methyl Bromoacetate (BrCH₂CO₂Me) | None (direct quaternization) | -CH₂CO₂Me | |

| N-Acylation | Acyl Halide/Anhydride | Acetyl Chloride, Acetic Anhydride | Pyridine, Et₃N | -C(O)CH₃ |

| Carboxylic Acid | Benzoic Acid | DCC/DMAP | -C(O)Ph |

Modulation of Ring Saturation: Hydrogenation and Dehydrogenation of the Dihydro Ring

The dihydroisoquinolinone core of this compound contains a partially saturated heterocyclic ring, which can be chemically modified through hydrogenation (reduction) to yield tetrahydroisoquinolines or through dehydrogenation (oxidation) to form fully aromatic isoquinolinones or isoquinolines. These transformations significantly alter the molecule's three-dimensional structure and electronic properties.

Hydrogenation: The reduction of the dihydro ring in isoquinolinone systems can be achieved using various catalytic hydrogenation methods. These reactions typically involve the addition of hydrogen across the C=N imine-like bond within the heterocyclic ring, leading to the formation of a 1,2,3,4-tetrahydroisoquinoline (B50084) derivative. Common catalysts for such transformations include transition metals like palladium, platinum, or cobalt, which facilitate the addition of hydrogen. For instance, palladium on carbon (Pd/C) is a highly effective catalyst for the hydrogenation of quinolines and related heterocycles under hydrogen pressure, yielding the corresponding tetrahydroquinolines. Similarly, cobalt-based catalysts have been developed for the selective transfer hydrogenation of quinolines to their dihydro counterparts. While specific conditions for this compound are not extensively detailed in the literature, standard reducing agents such as lithium aluminum hydride (LiAlH₄) are also capable of reducing the lactam functionality, offering another pathway for modulating the core structure.

Dehydrogenation (Aromatization): The conversion of the dihydroisoquinolinone ring to a more stable aromatic system is a thermodynamically favorable process known as aromatization. This oxidative dehydrogenation can be accomplished using a range of reagents and conditions. The process involves the formal removal of a molecule of hydrogen to introduce a new double bond, resulting in the formation of 5-Bromo-isoquinolin-3(2H)-one. Common laboratory reagents for this type of transformation include oxidizing agents like potassium permanganate (B83412) (KMnO₄) or manganese dioxide (MnO₂). Furthermore, catalytic methods employing transition metals such as palladium or ruthenium can facilitate dehydrogenation, often driven by the formation of the stable aromatic ring system. This aromatization is a key reaction in organic synthesis, as it provides a direct route to constructing aromatic heterocyclic scaffolds from partially saturated precursors.

The choice of reaction conditions and reagents allows for controlled modulation between the dihydro, tetrahydro, and fully aromatic states of the isoquinoline (B145761) core, as summarized in the table below.

| Transformation | Reagent/Catalyst Examples | Product Type |

| Hydrogenation | H₂, Pd/C | Tetrahydroisoquinoline derivative |

| LiAlH₄ | Reduced isoquinoline derivative | |

| Cobalt-amido complexes | Dihydroquinoline derivative | |

| Dehydrogenation | KMnO₄, MnO₂ | Aromatic Isoquinolinone |

| Platinum (Pt) catalyst | Aromatic Isoquinoline |

Reactivity of Methylene (B1212753) Groups Adjacent to the Carbonyl (C-4 Position)

The methylene group at the C-4 position of this compound is situated alpha (α) to the carbonyl group, rendering the protons on this carbon acidic. This acidity allows the C-4 position to serve as a site for various carbon-carbon bond-forming reactions through the generation of an enolate intermediate under basic conditions.

The general mechanism for activating the C-4 position involves the removal of a proton by a base (e.g., hydroxide, alkoxide) to form a resonance-stabilized enolate anion. This nucleophilic enolate can then react with a variety of electrophiles.

Expected Reactivity:

Aldol and Knoevenagel Condensations: The enolate derived from this compound is expected to react with aldehydes and ketones in Aldol-type reactions. wikipedia.orgresearchgate.netyoutube.com The initial addition product would be a β-hydroxy derivative, which could subsequently dehydrate, particularly under acidic or basic conditions with heating, to yield an α,β-unsaturated product. A related reaction is the Knoevenagel condensation, which involves the reaction of the active methylene compound with an aldehyde or ketone, often catalyzed by a weak base, leading to a condensed product. nih.govrsc.org

Alkylation: The nucleophilic enolate can also be alkylated by reacting with alkyl halides (e.g., methyl iodide, benzyl bromide). This reaction introduces an alkyl substituent at the C-4 position, providing a direct method for elaborating the carbon skeleton of the molecule.

Michael Addition: The enolate can act as a nucleophile in a Michael (conjugate) addition reaction with α,β-unsaturated carbonyl compounds.

The table below outlines the potential transformations involving the active methylene group at the C-4 position.

| Reaction Type | Electrophile | Intermediate | Product Type |

| Aldol Addition | Aldehyde or Ketone | Enolate | C-4 substituted β-hydroxy lactam |

| Knoevenagel Condensation | Aldehyde or Ketone | Enolate | C-4 substituted α,β-unsaturated lactam |

| Alkylation | Alkyl Halide | Enolate | C-4 alkylated lactam |

| Michael Addition | α,β-Unsaturated Carbonyl | Enolate | C-4 substituted 1,5-dicarbonyl compound |

Heterocyclic Ring Transformations (Expansion and Contraction)

The six-membered lactam ring of this compound can potentially undergo rearrangement reactions to form larger (ring expansion) or smaller (ring contraction) heterocyclic systems. These transformations fundamentally alter the core scaffold of the molecule.

Ring Expansion: A common strategy for the ring expansion of cyclic ketones is the Beckmann rearrangement . researchgate.netmasterorganicchemistry.comlibretexts.orgorganicreactions.orgyoutube.com This reaction involves the treatment of an oxime, derived from the parent ketone, with an acid catalyst (e.g., sulfuric acid, polyphosphoric acid). For this compound, this would first require the conversion of the C-3 carbonyl group to its corresponding oxime using hydroxylamine (B1172632) (NH₂OH). Subsequent acid-catalyzed rearrangement would involve the migration of one of the adjacent carbon atoms (either C-4 or the C-4a bridgehead carbon) to the nitrogen atom, resulting in the insertion of the nitrogen into the ring. This process would transform the six-membered dihydroisoquinolinone into a seven-membered benzodiazepine (B76468) derivative.

Another potential method for ring expansion is the Schmidt reaction . wikipedia.orgchimia.chlibretexts.orgslideshare.netresearchgate.net This reaction involves treating a ketone directly with hydrazoic acid (HN₃) under acidic conditions. The reaction proceeds through a mechanism that ultimately results in the insertion of a nitrogen atom adjacent to the carbonyl group, yielding a larger lactam, similar to the product of a Beckmann rearrangement.

Ring Contraction: Ring contraction reactions are generally less common for this specific scaffold but can be envisioned through multi-step synthetic sequences. For instance, a Favorskii-type rearrangement of a hypothetical α-halo derivative at the C-4 position could potentially lead to a five-membered ring system, although this would require significant substrate modification. A more plausible, albeit complex, strategy might involve oxidative cleavage of the bond between C-4 and C-4a, followed by subsequent functional group manipulation and recyclization to form a smaller ring, such as an isoindolinone derivative. Research on related tetrahydroisoquinoline ureas has demonstrated that treatment with acid can trigger a "azatropic shift," a two-atom ring contraction where one urea (B33335) nitrogen displaces the other, showcasing that ring contractions in related systems are feasible. researchgate.net

The following table summarizes these potential ring transformation strategies.

| Transformation | Key Reaction | Required Intermediate/Reagent | Potential Product Scaffold |

| Ring Expansion | Beckmann Rearrangement | Oxime derivative / Acid catalyst | Benzodiazepine derivative |

| Ring Expansion | Schmidt Reaction | Hydrazoic Acid (HN₃) / Acid | Benzodiazepine derivative |

| Ring Contraction | Azatropic Shift (by analogy) | Urea derivative / Acid | Contracted N-heterocycle |

Role and Applications of 5 Bromo 1,2 Dihydroisoquinolin 3 4h One As a Versatile Synthetic Intermediate and Scaffold

Precursor in the Synthesis of Diverse Isoquinoline (B145761) Derivatives and Analogues

The bromine atom at the 5-position of the 1,2-dihydroisoquinolin-3(4H)-one core serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents and the creation of diverse isoquinoline analogues. These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is instrumental in forming carbon-carbon bonds by coupling the bromo-isoquinolinone with various boronic acids or esters. This allows for the introduction of aryl, heteroaryl, and vinyl groups at the 5-position, leading to a library of 5-substituted isoquinolinone derivatives. The general applicability of this reaction significantly broadens the chemical space accessible from this starting material. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon triple bond by coupling 5-Bromo-1,2-dihydroisoquinolin-3(4H)-one with terminal alkynes. researchgate.netnih.gov This introduces alkynyl moieties, which can serve as handles for further chemical transformations or as key pharmacophoric elements in biologically active molecules.

Buchwald-Hartwig Amination: This powerful method enables the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide array of 5-amino-isoquinolinone derivatives. ias.ac.inwikipedia.orglibretexts.org By coupling the bromo-isoquinolinone with various primary and secondary amines, including anilines and aliphatic amines, a diverse set of analogues with potential applications in medicinal chemistry can be generated. researchgate.net

Below is an interactive data table summarizing the types of isoquinoline derivatives that can be synthesized from this compound via these palladium-catalyzed cross-coupling reactions.

| Reaction Type | Coupling Partner | Resulting Derivative |

| Suzuki-Miyaura Coupling | Arylboronic acid | 5-Aryl-1,2-dihydroisoquinolin-3(4H)-one |

| Heteroarylboronic acid | 5-Heteroaryl-1,2-dihydroisoquinolin-3(4H)-one | |

| Vinylboronic acid | 5-Vinyl-1,2-dihydroisoquinolin-3(4H)-one | |

| Sonogashira Coupling | Terminal alkyne | 5-Alkynyl-1,2-dihydroisoquinolin-3(4H)-one |

| Buchwald-Hartwig Amination | Primary amine | 5-(Alkyl/Aryl)amino-1,2-dihydroisoquinolin-3(4H)-one |

| Secondary amine | 5-(Dialkyl/Arylalkyl)amino-1,2-dihydroisoquinolin-3(4H)-one |

Building Block for the Construction of Complex Fused Polycyclic Systems

Beyond its use as a precursor for simple derivatives, this compound is a valuable building block for the construction of more complex, fused polycyclic systems. These intricate molecular architectures are often found in natural products and are of significant interest in medicinal chemistry due to their potential to interact with biological targets in a highly specific manner.

The reactivity of the bromine atom, combined with the inherent functionality of the isoquinolinone core, allows for a variety of annulation and cyclization strategies to be employed. For instance, intramolecular Heck reactions or transition-metal-catalyzed C-H activation/annulation cascades can be envisioned to construct additional rings onto the isoquinolinone scaffold.

One notable example is the synthesis of pyrrolo[2,1-a]isoquinolines . nih.govrsc.orgbohrium.comnih.govresearchgate.net This fused heterocyclic system is the core structure of the lamellarin class of marine alkaloids, which exhibit a wide range of biological activities, including potent anticancer and antiviral properties. Synthetic strategies towards these molecules could involve an initial modification at the 5-position of the bromo-isoquinolinone, followed by a subsequent cyclization to form the pyrrole (B145914) ring.

Another class of fused systems that can be accessed are benzofuro[2,3-c]isoquinolines . researchgate.net These compounds have garnered interest for their potential as novel fluorophores and bioactive molecules. The synthesis of such systems could be achieved through a sequence involving a palladium-catalyzed coupling to introduce a suitably substituted phenol (B47542), followed by an intramolecular cyclization to form the furan (B31954) ring.

The following table showcases examples of complex fused polycyclic systems that can be conceptually derived from the this compound scaffold.

| Fused Polycyclic System | Potential Synthetic Strategy |

| Pyrrolo[2,1-a]isoquinolines | Initial functionalization at the 5-position followed by intramolecular cyclization. |

| Benzofuro[2,3-c]isoquinolines | Palladium-catalyzed coupling with a substituted phenol followed by intramolecular etherification. |

| Thieno[2,3-c]isoquinolines | Coupling with a sulfur-containing synthon followed by intramolecular cyclization. nih.gov |

| Indolizino[1,2-b]quinolines | Multi-step sequence involving the formation of additional rings through annulation reactions. mdpi.com |

Strategic Utilization in Scaffold-Based Chemical Library Design and Modification

The concept of "privileged scaffolds" is central to modern medicinal chemistry and library design. These are molecular frameworks that are capable of binding to multiple biological targets with high affinity. The 1,4-dihydroisoquinolin-3(2H)-one scaffold, to which this compound belongs, is considered a privileged scaffold due to its presence in numerous biologically active compounds. beilstein-journals.orgnih.gov

The strategic placement of the bromine atom in this compound makes it an exceptionally useful starting point for scaffold-based chemical library design. Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules to explore chemical space and identify novel biological probes and drug leads.

The bromo-isoquinolinone core can be systematically modified at three key positions:

The 5-position: As detailed in section 4.1, the bromine atom allows for the introduction of a wide variety of substituents through cross-coupling reactions.

The nitrogen atom (N-2): The secondary amine of the lactam can be readily alkylated or acylated to introduce another point of diversity.

The C-4 position: The methylene (B1212753) group at the 4-position can be functionalized, for example, through enolate chemistry or other C-H activation strategies.

This multi-directional approach to diversification allows for the rapid generation of large and diverse chemical libraries from a single, readily accessible starting material. nih.gov The resulting compounds can then be screened against a wide range of biological targets to identify new lead compounds for drug discovery programs.

The table below outlines the strategic points of diversification on the this compound scaffold for library synthesis.

| Position of Diversification | Chemical Transformation | Introduced Functionality |

| 5-Position | Palladium-catalyzed cross-coupling reactions | Aryl, heteroaryl, vinyl, alkynyl, amino groups |

| N-2 Position | Alkylation, Acylation | Alkyl, acyl, sulfonyl groups |

| C-4 Position | Enolate chemistry, C-H activation | Alkyl, aryl, other functional groups |

Computational and Theoretical Investigations of 5 Bromo 1,2 Dihydroisoquinolin 3 4h One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 5-Bromo-1,2-dihydroisoquinolin-3(4H)-one. The introduction of a bromine atom at the C5 position of the isoquinoline (B145761) core significantly influences the molecule's electron distribution and, consequently, its reactivity.

DFT calculations indicate that the electronegative bromine atom induces a distinct electronic effect on the aromatic ring. This leads to a localized region of electron deficiency, particularly at the adjacent carbon positions (C4 and C6). This alteration of the electrostatic potential map suggests an enhanced susceptibility of these positions to nucleophilic attack. smolecule.com The presence of bromine, a large and polarizable halogen, uniquely affects the compound's reactivity compared to other halogenated analogs. smolecule.com

Further analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting chemical behavior. The energy and localization of these orbitals determine where the molecule is likely to act as a nucleophile or an electrophile.

Table 1: Calculated Electronic Properties of Isoquinoline Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| 1,2-dihydroisoquinolin-3(4H)-one | -6.25 | -1.10 | 5.15 | 3.45 |

| This compound | -6.40 | -1.35 | 5.05 | 4.10 |

| 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one | -6.38 | -1.32 | 5.06 | 3.98 |

Note: Data presented are hypothetical and for illustrative purposes, based on general principles of substituent effects, pending specific published computational studies.

Mechanistic Elucidation of Synthetic Pathways via Computational Modeling

Computational modeling is a valuable asset for investigating the reaction mechanisms involved in the synthesis of this compound. The primary synthetic route involves the electrophilic bromination of the parent compound, 1,2-dihydroisoquinolin-3(4H)-one, typically using reagents like N-Bromosuccinimide (NBS). smolecule.com

Theoretical calculations can map the potential energy surface for this reaction, identifying the transition states and intermediates. By calculating the activation energies for bromination at different positions on the aromatic ring, computational models can explain the observed regioselectivity, predicting why the bromine atom is preferentially added at the C5 position over others. These models would typically involve calculating the energies of the Wheland intermediates (arenium ions) formed during the substitution process. The stability of these intermediates is a key factor in determining the reaction's outcome.

Conformational Analysis and Molecular Dynamics Studies

The three-dimensional structure and flexibility of this compound are key determinants of its interactions with other molecules. The dihydroisoquinolinone core is not perfectly planar due to the presence of the sp³-hybridized carbon atoms in the non-aromatic ring.

Conformational analysis, through methods like potential energy surface scans, can identify the most stable low-energy conformations of the molecule. These studies typically focus on the puckering of the dihydro-one ring and the orientation of the N-H bond.

Molecular dynamics (MD) simulations can provide further insights into the molecule's behavior over time in a solvated environment. MD studies can reveal the stability of different conformations, the nature of intramolecular hydrogen bonding, and how the molecule interacts with solvent molecules. This information is critical for understanding its behavior in solution and its potential interactions with biological targets.

Structure-Reactivity Relationship (SRR) Studies Utilizing Computational Methods

Structure-reactivity relationship (SRR) studies aim to correlate a molecule's structural features with its chemical reactivity. For this compound, computational methods can be used to quantify the impact of the bromine substituent.

By systematically replacing the bromine atom with other functional groups (e.g., -Cl, -F, -CH₃, -NO₂) and calculating various electronic and steric parameters (descriptors), a quantitative structure-reactivity relationship (QSRR) model can be developed. These descriptors often include:

Electronic Descriptors: Atomic charges, HOMO/LUMO energies, electrostatic potentials.

Steric Descriptors: Molecular volume, surface area, specific substituent constants (e.g., Taft or Charton parameters).

These models help predict how modifications to the isoquinoline scaffold will alter the molecule's reactivity in specific chemical transformations, such as its susceptibility to substitution reactions or its efficacy in binding to a target site. smolecule.com For instance, the electron-withdrawing nature of the bromine atom is known to enhance reactivity towards certain nucleophiles. smolecule.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,2-dihydroisoquinolin-3(4H)-one |

| 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one |

Future Research Directions and Challenges in 5 Bromo 1,2 Dihydroisoquinolin 3 4h One Chemistry

Development of Eco-Friendly and Sustainable Synthetic Methodologies

The imperative for green chemistry is driving a paradigm shift in the synthesis of complex molecules. Future research on 5-Bromo-1,2-dihydroisoquinolin-3(4H)-one will undoubtedly focus on the development of more sustainable and environmentally benign synthetic protocols.

Key areas of focus will include:

Biocatalysis: The use of enzymes for the synthesis and modification of halogenated alkaloids is a promising green alternative to traditional chemical methods. mdpi.com Future investigations could explore the use of halogenases for the regioselective bromination of the 1,2-dihydroisoquinolin-3(4H)-one scaffold, potentially offering a milder and more selective route than conventional brominating agents. mdpi.comnih.gov Furthermore, enzymes such as norcoclaurine synthase, which are involved in the biosynthesis of benzylisoquinoline alkaloids, could be engineered to accept novel substrates for the construction of the core isoquinoline (B145761) structure. mdpi.com The primary challenges in this area lie in enzyme discovery, engineering for specific substrate tolerance and stability under process conditions, and the scalability of biocatalytic reactions.

Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-heteroatom bonds under mild conditions. chem-station.com Future research could focus on developing photocatalytic methods for the synthesis of the this compound core or for its subsequent functionalization. For instance, photocatalytic C-H activation could provide a direct route to introduce substituents at various positions on the heterocyclic ring. nih.govrsc.org A significant challenge will be to control the regioselectivity of such reactions on a complex molecule like this compound.

Continuous Flow Synthesis: Flow chemistry offers numerous advantages over batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. d-nb.info The development of continuous flow processes for the synthesis and derivatization of this compound could lead to more efficient and sustainable manufacturing. nih.gov Challenges in this area include the development of robust and clog-free reactor systems, especially when dealing with solid reagents or products, and the integration of in-line purification technologies. researchgate.net

| Methodology | Potential Application for this compound | Key Challenges |

| Biocatalysis | Regioselective bromination; Asymmetric synthesis of the core structure | Enzyme discovery and engineering; Substrate specificity; Scalability |

| Photocatalysis | C-H functionalization; Novel cyclization strategies | Regioselectivity control; Catalyst stability and cost |

| Flow Chemistry | Safer and more efficient synthesis; Automated multi-step synthesis | Reactor design; In-line purification; Handling of solids |

Exploration of Unprecedented Reactivity Patterns and Catalytic Transformations

The unique electronic and steric properties of this compound offer opportunities to explore novel reactivity and catalytic transformations.

Future research in this area should include:

C-H Activation and Functionalization: The direct functionalization of C-H bonds is a highly atom-economical and efficient strategy for molecular diversification. researchgate.netnih.gov Future work could focus on the regioselective C-H activation of the isoquinolinone core, both at the aromatic and the aliphatic positions. virginia.edu This would allow for the late-stage introduction of various functional groups, providing rapid access to a wide range of analogs. chem-station.comnih.govacs.org The primary challenge is to achieve high regioselectivity in the presence of multiple C-H bonds with varying reactivity.

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the C5 position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. researchgate.netlibretexts.org These reactions can be employed to introduce a wide array of substituents, including aryl, heteroaryl, alkyl, and amino groups, thereby expanding the chemical space around the isoquinolinone scaffold. nih.gov Challenges include optimizing reaction conditions to achieve high yields and avoid side reactions, as well as ensuring the compatibility of the catalyst with other functional groups present in the molecule.

Novel Catalytic Cycles: The exploration of novel catalytic systems, beyond palladium, could unveil unprecedented reactivity patterns. For instance, rhodium-catalyzed C-H/C-H cross-coupling reactions could enable the direct coupling of the isoquinolinone core with other arenes or heteroarenes. acs.org The development of new ligands and catalytic systems will be crucial for achieving high efficiency and selectivity in these transformations.

| Transformation | Potential Application for this compound | Key Challenges |

| C-H Activation | Late-stage functionalization at various positions | Regioselectivity and chemoselectivity control |

| Cross-Coupling | Introduction of diverse substituents at the C5 position | Catalyst and ligand optimization; Substrate scope |

| Novel Catalysis | Discovery of new bond-forming reactions | Development of new catalytic systems; Mechanistic understanding |

Design of Advanced Derivatization Strategies for Enhanced Chemical Space Exploration

The this compound scaffold holds significant potential for the discovery of new bioactive molecules. Advanced derivatization strategies will be key to unlocking this potential.

Future research should focus on:

DNA-Encoded Library (DEL) Technology: DEL technology allows for the synthesis and screening of vast libraries of compounds against biological targets. nih.govrsc.orgresearchgate.net The this compound core can serve as a "privileged scaffold" for the construction of DELs. nih.gov The bromine atom can be utilized as a key point for combinatorial diversification through various on-DNA chemical reactions. ncl.ac.uk A major challenge is the development of robust and DNA-compatible reactions for the derivatization of the scaffold.

High-Throughput Screening (HTS) and Computational Screening: The synthesis of focused libraries of this compound derivatives, followed by HTS, can accelerate the identification of hits for various biological targets. nih.gov In parallel, computational methods, such as virtual screening and molecular docking, can be employed to guide the design of these libraries and prioritize compounds for synthesis and testing. nih.gov The main challenge lies in the accurate prediction of biological activity and the development of efficient synthetic routes for the prioritized compounds.

Multi-step Synthesis and Purification: The synthesis of complex derivatives of this compound will often require multi-step sequences. nih.govrsc.org A significant challenge in this area is the development of efficient and scalable synthetic routes with integrated purification strategies to manage the complexity of the reaction mixtures and isolate the final products in high purity. d-nb.infonih.govresearchgate.net

| Strategy | Application for this compound | Key Challenges |

| DNA-Encoded Libraries | Rapid generation and screening of large compound libraries | Development of on-DNA compatible chemistry |

| HTS & Computational Screening | Efficient identification of bioactive derivatives | Accuracy of computational models; Synthesis of prioritized compounds |

| Multi-step Synthesis | Access to complex and highly functionalized analogs | Route optimization; Efficient purification methods |

Q & A

Basic: What are the common synthetic routes for 5-Bromo-1,2-dihydroisoquinolin-3(4H)-one, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis typically involves cyclization and bromination steps. For example, derivatives of 1,2-dihydroisoquinolin-3(4H)-one can be synthesized by reacting intermediates like 6-amino-3,4-dihydroisoquinolin-1(2H)-one with brominating agents (e.g., hydrobromic acid) under controlled conditions . Optimization includes:

- Solvent choice : Acetonitrile or dioxane for solubility and stability.

- Temperature : Reaction at 0°C to minimize side reactions.

- Catalysts : Use of 4-dimethylaminopyridine (DMAP) to enhance acylation efficiency .

Purification via silica gel chromatography improves yield (reported up to 79.3% in similar brominated compounds) .

Basic: What spectroscopic techniques are essential for confirming the structure of this compound, and what key spectral features should researchers look for?

Methodological Answer:

- 1H NMR : Look for aromatic protons (δ 7.4–8.1 ppm) and dihydroisoquinolinone backbone signals (e.g., NH at δ 9.02 ppm, methyl/methylene groups at δ 1.09–2.86 ppm) .

- Mass Spectrometry (MS) : Molecular ion peaks matching the molecular weight (e.g., 224.05 g/mol for analogous brominated derivatives) .

- IR Spectroscopy : Confirm carbonyl (C=O) stretching at ~1653 cm⁻¹ and NH stretches at ~3253–3433 cm⁻¹ .

Advanced: How does the position of bromination affect the reactivity of 1,2-dihydroisoquinolin-3(4H)-one derivatives, and what strategies ensure regioselective bromination?

Methodological Answer:

Bromination position is influenced by electronic and steric factors. For example, bromine at the 5-position (vs. 7-position) can alter electron density on the aromatic ring, affecting subsequent reactions (e.g., nucleophilic substitution). Strategies include:

- Directing Groups : Use acetyl or benzoyl substituents to guide bromination regioselectivity .

- Reagent Control : Select brominating agents (e.g., NBS vs. HBr) to favor specific positions. Pre-cooling reagents (e.g., HBr at 0°C) minimizes over-bromination .

Advanced: What computational methods can predict the electronic effects of bromine substitution on the dihydroisoquinolinone core, and how do these correlate with experimental reactivity data?

Methodological Answer:

- DFT Calculations : Model electron distribution using software like Gaussian to predict sites of electrophilic attack. Bromine’s electron-withdrawing effect reduces electron density at adjacent positions, aligning with observed regioselectivity in nitration or Suzuki couplings .

- Hammett Parameters : Correlate substituent effects (σ values) with reaction rates. Bromine’s σ⁺ (~0.15) indicates moderate deactivation, consistent with reduced reactivity in electrophilic substitutions .

Basic: What safety precautions are critical when handling brominated dihydroisoquinolinones during synthesis?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of brominated vapors.

- Waste Disposal : Neutralize acidic byproducts (e.g., HBr) before disposal. Follow protocols for halogenated waste .

- Emergency Protocols : Immediate rinsing for eye/skin exposure (15+ minutes) and medical consultation for ingestion .

Advanced: How can researchers resolve contradictions in reported biological activity data for brominated dihydroisoquinolinones, particularly regarding assay variability?

Methodological Answer:

- Assay Standardization : Use internal controls (e.g., reference inhibitors like donepezil for acetylcholinesterase assays) to normalize results .

- Structural Confirmation : Verify compound purity (>95% via HPLC) and identity (NMR/MS) to rule out impurities as confounding factors .

- Dose-Response Studies : Perform IC50 determinations across multiple concentrations to account for non-linear effects. Statistical tools (e.g., ANOVA) can identify outliers .

Basic: What purification techniques are most effective for isolating this compound from reaction mixtures?

Methodological Answer:

- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 20–50% EtOAc) for separation .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (melting point verification at 125–201°C for analogous compounds) .

- TLC Monitoring : Track progress using Rf values (e.g., 0.3–0.5 in 1:1 EtOAc/hexane) .

Advanced: How can researchers design experiments to study the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 40–60°C for 1–4 weeks. Monitor degradation via HPLC .

- Kinetic Analysis : Plot degradation rates (k) vs. pH to identify instability thresholds. Use Arrhenius equations to predict shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.